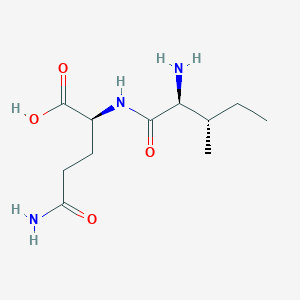

Ile-Gln

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ile-Gln is a dipeptide formed from L-isoleucine and L-glutamine residues. It has a role as a metabolite.

Applications De Recherche Scientifique

Biological Significance

Peptide Synthesis and Drug Development

Ile-Gln is crucial in peptide synthesis, serving as a building block for developing new therapeutic agents. Its unique structure allows for the exploration of novel pharmaceuticals, especially in cancer treatment and immunotherapy . The compound's ability to mimic natural peptides makes it invaluable in designing targeted drug delivery systems .

ACE Inhibition and Hypertension Management

Research indicates that this compound can act as an angiotensin-converting enzyme (ACE) inhibitor. Studies have shown that peptides derived from food proteins, including this compound, can potentially reduce hypertension by inhibiting ACE activity . This property highlights its significance in developing antihypertensive medications.

Case Study: Antihypertensive Effects

A study evaluated the effects of this compound on spontaneously hypertensive rats. The results demonstrated that the peptide could effectively lower blood pressure through its ACE inhibitory action. This study supports the potential of bioactive peptides derived from food proteins as safe and effective antihypertensive agents .

Case Study: Insulin Resistance Improvement

Another investigation focused on the effects of peptides similar to this compound on insulin resistance in rat skeletal muscle cells. It was found that these peptides could enhance glucose uptake and improve insulin signaling pathways, suggesting a role in metabolic health .

Applications in Biotechnology

Protein Engineering

this compound plays a significant role in protein engineering, where it aids scientists in modifying proteins for enhanced stability and functionality. This is essential for industrial applications where protein performance is critical .

Diagnostic Tools

The compound can be incorporated into diagnostic assays to improve the sensitivity and specificity of tests used in clinical settings. Its role in enhancing diagnostic accuracy is an area of ongoing research .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for therapeutic agents | Essential for drug development |

| ACE Inhibition | Reduces hypertension | Effective in lowering blood pressure |

| Protein Engineering | Modifies proteins for stability | Enhances functionality for industrial use |

| Diagnostic Tools | Improves assay sensitivity | Increases accuracy of clinical tests |

| Metabolic Health | Improves insulin signaling | Enhances glucose uptake in skeletal muscle cells |

Analyse Des Réactions Chimiques

Degradation Pathways

Ile-Gln undergoes two primary degradation mechanisms in aqueous solutions:

(A) Peptide Bond Cleavage

-

Reaction : Hydrolysis of the peptide bond between isoleucine (Ile) and glutamine (Gln) residues.

-

Products :

(B) Deamination of Glutamine

-

Reaction : Hydrolysis of the glutamine side-chain amide group.

-

Products :

pH-Dependent Degradation Kinetics

The stability of this compound is highly pH-sensitive, with maximum stability observed at pH 6.0 . The degradation follows pseudo-first-order kinetics, and the rate constants vary significantly across pH conditions:

| pH | Major Degradation Pathway | Dominant Products | Rate Constant (k, h⁻¹) at 100°C |

|---|---|---|---|

| 2.0 | Peptide bond cleavage | L-Ile, L-Gln | 0.032 |

| 6.0 | Minimal degradation | Unidentified non-reactive species | 0.0015 |

| 10.0 | Deamination of Gln side chain | L-Glu, L-Ile | 0.021 |

Source: Stability studies in aqueous buffers

Temperature Effects

The Arrhenius equation was used to determine activation energy (Eₐ ) and predict shelf-life:

| Parameter | Value |

|---|---|

| Activation energy (Eₐ) | 27.1 kcal/mol at pH 6.0 |

| Shelf-life (t₉₀) | 5.3 years at 25°C, 7.1 months at 40°C |

Source: Accelerated stability testing

Comparative Stability Among Glutamine Dipeptides

This compound exhibits greater stability compared to other glutamine-containing dipeptides. The degradation rate constants at pH 6.0 and 100°C decrease in the following order:

| Dipeptide | Rate Constant (k, h⁻¹) | Relative Stability |

|---|---|---|

| Gly-Gln | 0.0052 | Least stable |

| Ala-Gln | 0.0039 | ↓ |

| Leu-Gln | 0.0027 | ↓ |

| Val-Gln | 0.0019 | ↓ |

| This compound | 0.0015 | Most stable |

Source: Comparative kinetic analysis

Analytical Methods for Degradation Monitoring

-

High-Performance Liquid Chromatography (HPLC) :

(A) Acidic Conditions (pH 2.0)

Protonation of the peptide bond increases susceptibility to hydrolysis, yielding free amino acids.

(B) Neutral Conditions (pH 6.0)

The zwitterionic form of this compound minimizes charge-driven interactions, reducing degradation rates.

(C) Alkaline Conditions (pH 10.0)

Deprotonation of the glutamine side chain accelerates deamination, forming glutamic acid .

Industrial and Pharmacological Implications

Propriétés

Formule moléculaire |

C11H21N3O4 |

|---|---|

Poids moléculaire |

259.3 g/mol |

Nom IUPAC |

(2S)-5-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C11H21N3O4/c1-3-6(2)9(13)10(16)14-7(11(17)18)4-5-8(12)15/h6-7,9H,3-5,13H2,1-2H3,(H2,12,15)(H,14,16)(H,17,18)/t6-,7-,9-/m0/s1 |

Clé InChI |

CNPNWGHRMBQHBZ-ZKWXMUAHSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)N |

Séquence |

IQ |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.